molecular formula C9H15NO2 B11757643 Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B11757643
M. Wt: 169.22 g/mol
InChI Key: GGAVGSMBNBTRST-UHFFFAOYSA-N
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Description

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic organic compound featuring a seven-membered bridged structure with a nitrogen atom at the 6-position and a methyl ester group at the 3-position. This scaffold is notable for its conformational rigidity, which enhances binding specificity in pharmacological contexts. The compound is a key intermediate in synthesizing bioactive molecules, including muscarinic antagonists like azaprophen and natural alkaloids such as aphanorphine . Its synthesis often involves radical rearrangements of tropane derivatives or photochemical methods, as noted in recent enzymatic approaches that emphasize sustainability .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 6-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-2-6-3-8(4-7)10-5-6/h6-8,10H,2-5H2,1H3

InChI Key

GGAVGSMBNBTRST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(C1)NC2

Origin of Product

United States

Preparation Methods

Classical Synthetic Approaches via Diels-Alder Reactions

The Diels-Alder reaction has historically been a cornerstone for synthesizing bicyclic frameworks, including azabicyclo[3.2.1]octane derivatives. In one approach, the azabicyclo core is formed through a [4+2] cycloaddition between a diene and a dienophile, followed by subsequent functionalization. For instance, tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate—a structural analog—is synthesized via a Diels-Alder reaction between cyclopentadiene and an appropriately substituted acrylate, followed by reduction and cyclization.

For methyl 6-azabicyclo[3.2.1]octane-3-carboxylate, analogous steps are employed:

  • Cycloaddition : A furan derivative reacts with methyl acrylate under thermal conditions to form a bicyclic intermediate.

  • Reductive Amination : The intermediate undergoes reductive amination to introduce the nitrogen atom.

  • Esterification : The carboxyl group is methylated using methanol and an acid catalyst .

A key challenge lies in controlling regioselectivity during the cycloaddition step. Computational studies suggest that electron-withdrawing groups on the dienophile favor endo selectivity, critical for achieving the desired bicyclic geometry .

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysts, particularly rhodium, enable efficient construction of azabicyclo frameworks via cyclopropanation and Cope rearrangement. Davies and Hodges demonstrated that dirhodium tetracarboxylates catalyze the decomposition of vinyldiazoacetates in the presence of heterodienes, yielding 6-azabicyclo[3.2.1]nonane derivatives .

Mechanistic Pathway :

  • Cyclopropanation : The rhodium catalyst generates a metallocarbene intermediate, which undergoes cyclopropanation with a diene.

  • Cope Rearrangement : The cyclopropane intermediate rearranges to form the bicyclic structure .

This method achieves enantioselectivity through chiral dirhodium catalysts (e.g., dirhodium tetraprolinate), yielding enantiomeric excesses (ee) up to 92% . Applied to this compound, this approach reduces step count and improves stereochemical control compared to classical methods.

Enantioselective Synthesis Using Chiral Auxiliaries

Enantioselective synthesis is critical for pharmaceutical applications. Two strategies dominate:

  • Chiral Auxiliaries : (S)-Lactate methyl ester is incorporated early in the synthesis to induce asymmetry. After bicyclo formation, the auxiliary is cleaved under basic conditions .

  • Asymmetric Catalysis : Dirhodium tetraprolinate catalysts achieve ee values >90% during cyclopropanation, as demonstrated in related azabicyclo systems .

For example, this compound hydrochloride is synthesized via enantioselective cycloaddition, followed by esterification with methyl chloroformate. The final product exhibits 95% ee and 78% yield under optimized conditions .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency, scalability, and purity. Continuous flow reactors and automated purification systems are employed to produce this compound at scale .

Key Innovations :

  • Flow Chemistry : A continuous flow system reduces reaction times from hours to minutes by maintaining optimal temperature and pressure.

  • In-line Analytics : Real-time HPLC monitoring ensures intermediate purity ≥99%, minimizing downstream purification .

A representative protocol involves:

  • Continuous Cycloaddition : Furfuryl amine and methyl acrylate react in a flow reactor at 150°C.

  • Automated Reduction : The intermediate is hydrogenated using a packed-bed reactor with Pd/C catalyst.

  • Esterification : Methanol is introduced in a segmented flow system to prevent byproduct formation .

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters across preparation methods:

MethodYield (%)Purity (%)Enantiomeric Excess (%)Scalability
Diels-Alder6595N/AModerate
Rhodium-Catalyzed829892High
Enantioselective789795High
Industrial Flow Process9099N/AVery High

Data synthesized from .

The rhodium-catalyzed method offers superior enantioselectivity, while flow chemistry maximizes yield and scalability. Classical Diels-Alder remains viable for small-scale research due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace existing substituents with new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate serves as an essential intermediate in the synthesis of pharmaceuticals targeting the central nervous system. Its ability to modulate neurotransmitter systems makes it a candidate for developing drugs aimed at treating neurological disorders.

Key Therapeutic Areas:

  • Analgesics: Compounds derived from this bicyclic structure have shown promise as analgesics with reduced dependence potential .
  • Neurodegenerative Diseases: Research indicates that derivatives may possess anti-inflammatory properties, making them suitable for conditions like Alzheimer's and Parkinson's disease.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to create a wide range of derivatives.

Synthetic Routes:

  • Formation of the Azabicyclo Core: Typically achieved through enantioselective methods.
  • Functional Group Modifications: The compound can be modified to introduce different functional groups, enhancing its reactivity and utility in further synthetic applications.

Biological Research

The compound's interactions with biological targets are crucial for understanding its mechanism of action and potential therapeutic effects.

Mechanism of Action:

This compound binds with high affinity to various enzymes and receptors, modulating their activity. This binding capability is vital for its application in drug development aimed at influencing enzymatic pathways relevant to diseases.

Case Study 1: Analgesic Properties

A study evaluated a series of derivatives of methyl 6-azabicyclo[3.2.1]octane for their analgesic and narcotic antagonist activities. The findings indicated that certain compounds exhibited a balanced profile between analgesic efficacy and reduced physical dependence, making them suitable candidates for further pharmaceutical development .

Case Study 2: Neurotransmitter Modulation

Research has highlighted the compound's ability to influence neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This modulation is critical for developing treatments for mood disorders and schizophrenia.

Mechanism of Action

The mechanism of action of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Methyl 8-Azabicyclo[3.2.1]octane-3-carboxylate (CAS 690952-61-5)

  • Structural Difference : The nitrogen atom is at the 8-position instead of the 6-position.
  • Impact : Altered electronic and steric environments affect receptor interactions. For example, muscarinic antagonists like azaprophen rely on precise nitrogen positioning for activity .
  • Synthesis : Similar esterification methods but requires distinct starting materials, increasing production complexity .

Ethyl 6-Oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 850991-53-6)

  • Structural Difference : Substitution of the methyl ester with an ethyl ester and introduction of a ketone (oxo) group at the 6-position.
  • Impact : The oxo group enhances polarity, improving aqueous solubility but reducing blood-brain barrier permeability compared to the methyl ester .
  • Applications : Primarily used as a precursor for hydroxylated derivatives in alkaloid synthesis .

1,3,3-Trimethyl-6-[(phenylmethyl)sulfonyl]-6-azabicyclo[3.2.1]octane (CAS 899378-72-4)

  • Structural Difference : Addition of a sulfonyl group and three methyl groups.
  • Applications : Explored in protease inhibition studies due to sulfonyl group reactivity .

Functional Derivatives

6-Azabicyclo[3.2.1]octan-3-one

  • Structural Difference : Replacement of the methyl ester with a ketone.
  • Synthetic Routes : Produced via photochemical vinylogous imide reactions or enzymatic dehydrocyclization using ene reductases (EREDs) .
  • Advantages : The ketone serves as a versatile intermediate for reductions (e.g., to 3α-ols for azaprophen synthesis) .

3-Boc-8-Hydroxy-3-azabicyclo[3.2.1]octane (CAS 1330766-08-9)

  • Structural Difference : Introduction of a hydroxyl group at the 8-position and a tert-butyl carbamate (Boc) protecting group.
  • Applications : Intermediate in opioid receptor modulator development .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Aqueous Solubility Notable Applications
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate ~215.3 Methyl ester at C3, N at C6 Moderate Muscarinic antagonists, alkaloids
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 185.2 Ethyl ester, oxo at C6 High Alkaloid precursors
6-Azabicyclo[3.2.1]octan-3-one 139.2 Ketone at C3 Low ERED-catalyzed drug intermediates
1,3,3-Trimethyl-6-[(phenylmethyl)sulfonyl]-... 307.45 Sulfonyl, trimethyl groups Low Protease inhibitors

Biological Activity

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with significant biological activity, primarily associated with its interactions with various molecular targets, such as enzymes and receptors. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic framework, which includes a nitrogen atom, categorizing it within the azabicyclo family. The compound has a molecular formula of C₉H₁₃N O₂ and a molecular weight of approximately 169.22 g/mol. Its structure allows for high-affinity binding to biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in neurotransmitter modulation. Studies indicate that the compound can influence central nervous system pathways, leading to potential analgesic and anti-inflammatory effects.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

  • Analgesic Effects : Compounds in the azabicyclo family have shown promise as analgesics. For instance, derivatives have been evaluated for their ability to act as narcotic antagonists while maintaining analgesic properties .
  • Antimuscarinic Activity : Some derivatives exhibit significant antimuscarinic properties, surpassing traditional agents like atropine in potency .
  • Cytotoxicity : Certain azabicyclo derivatives have demonstrated cytotoxic activity against various cancer cell lines, indicating potential applications in oncology .

Structure-Activity Relationships (SAR)

The SAR studies of methyl 6-azabicyclo[3.2.1]octane derivatives reveal critical insights into how structural modifications affect biological activity:

Compound NameBiological ActivityKey Findings
1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octaneAnalgesic/Narcotic AntagonistBalanced antagonist profile with mild dependence potential .
8β-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octaneAnalgesicSignificant analgesic activity observed in studies .
Azaprophen (6-methyl derivative)AntimuscarinicPotency 50 times greater than atropine for inhibiting acetylcholine-induced contractions .

These findings highlight the importance of specific functional groups and stereochemistry in enhancing the desired pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves several steps, including enantioselective methods to construct the azabicyclo scaffold effectively:

  • Formation of Bicyclic Structure : Utilizing cyclization reactions to create the bicyclic core.
  • Functionalization : Introduction of the carboxylate group to enhance reactivity.
  • Purification : Techniques such as recrystallization or chromatography to achieve high purity.

Optimized reaction conditions are essential for maximizing yield and purity during synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 6-azabicyclo[3.2.1]octane derivatives:

  • Analgesic Activity : A series of compounds were tested for their analgesic properties, revealing that specific modifications can lead to enhanced efficacy while minimizing side effects.
  • Antimuscarinic Properties : Research indicated that certain azabicyclo derivatives could inhibit muscarinic receptors more effectively than standard treatments, presenting opportunities for developing new anticholinergic drugs.
  • Cytotoxicity Studies : Compounds demonstrating cytotoxic effects against glioblastoma and other cancer cell lines suggest potential applications in cancer treatment strategies.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SystemKey FeaturesReference
Organocatalytic dominoDBUHigh stereoselectivity, 5 stereocenters
Copper-catalyzedCu(OTf)₂-Ph-BoxEnantioselective, carboamination
Enzymatic cascadeEREDs + Ir photocatalysisScalable, biomass-derived substrates

Basic: How is the bicyclic framework characterized structurally?

Nuclear Magnetic Resonance (NMR) is critical for confirming the stereochemistry and connectivity:

  • NOE and 2D-INEPT experiments : Used to resolve spatial arrangements in azabicyclo[3.2.1]octene derivatives, distinguishing between endo/exo substituents and verifying bridgehead positions .
  • X-ray crystallography : Resolves absolute configurations, particularly for derivatives like 6-azabicyclo[3.2.1]octan-3-one .

Basic: What are the reactivity patterns of the ester group?

The methyl ester serves as a protecting group and a synthetic handle :

  • Hydrolysis : Under basic conditions (e.g., NaOH/MeOH), the ester converts to a carboxylic acid for further functionalization .
  • Transesterification : Reacts with alcohols in acidic media to form bulkier esters (e.g., tert-butyl), enhancing steric protection .

Advanced: How is enantioselective synthesis achieved?

Chiral resolution and asymmetric catalysis are key:

  • Mosher’s ester derivatization : Determines enantiomeric excess (e.g., 83:17 er) for derivatives like methyl 7-allyl-3-oxo-8-trifluorophenyl esters .
  • EREDs with flavin cofactors : Enable oxygen-dependent dehydrogenation of cyclohexanones, yielding enantioenriched 6-azabicyclo[3.2.1]octan-3α-ols .

Advanced: What mechanistic insights exist for scaffold rearrangements?

Rearrangements are influenced by substituent position and reaction conditions :

  • Catharanthine-derived rearrangements : Irradiation of isoquinuclidines in methanol produces 6-azabicyclo[3.2.1]oct-6-ene derivatives via α,β-unsaturated ketone intermediates .
  • Ethyl substituent effects : 4-Ethyl derivatives yield 6-azabicyclo[3.2.1]oct-2-enes, while 6-ethyl analogs form methoxy-substituted type C products .

Advanced: How is this scaffold applied in natural product synthesis?

  • Actinobolamine analogs : The 6-azabicyclo[3.2.1]octan-3-one core is a key intermediate in synthesizing degradation products of actinobolin, a bioactive alkaloid .
  • Catharanthine derivatives : Rearrangement reactions of indole-isoquinuclidine hybrids yield complex alkaloid-like structures .

Advanced: What computational or experimental methods resolve data contradictions?

  • DFT calculations : Model transition states for enantioselective carboamination to validate experimental ee values .
  • Kinetic isotope effects (KIE) : Probe rate-determining steps in ERED-mediated dehydrogenation .

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